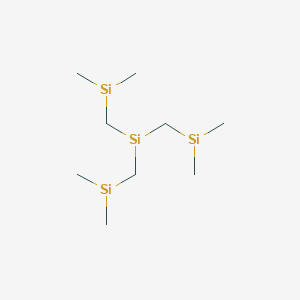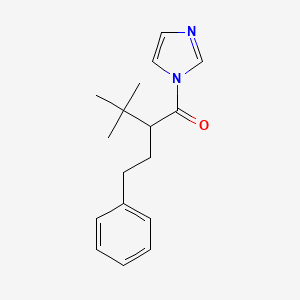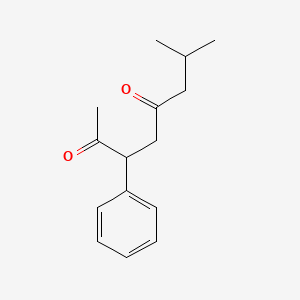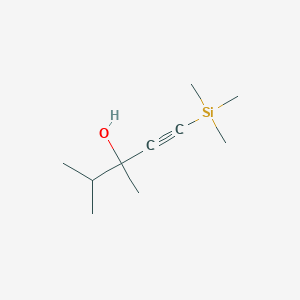![molecular formula C13H18ClN3O B14319059 Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- CAS No. 105533-38-8](/img/no-structure.png)
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the para position and a piperazine ring attached via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- typically involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The chlorine atom on the benzene ring may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 4-chloro-N-ethyl-N-2-ethylhexyl-
- 4-Chloro-N-(2-chloroethyl)benzamide
- Benzamide, p-chloro-
Uniqueness
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. The combination of the benzamide core with the piperazine ring and the chlorine substituent enhances its potential as a versatile compound in medicinal chemistry and other applications.
Eigenschaften
| 105533-38-8 | |
Molekularformel |
C13H18ClN3O |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
4-chloro-N-(2-piperazin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H18ClN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18) |
InChI-Schlüssel |
HKFCNOWIMGYFIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
phosphanium bromide](/img/structure/B14319013.png)




![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
